Boc-pen(trt)-OH

Vue d'ensemble

Description

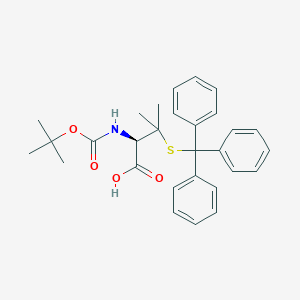

Boc-pen(trt)-OH, also known as N-tert-butoxycarbonyl-S-trityl-L-penicillamine, is a derivative of penicillamine. Penicillamine is an amino acid that is commonly used in peptide synthesis due to its unique structural properties. The compound this compound is particularly valuable in the field of peptide chemistry for its role in native chemical ligation, a method used to join two peptide fragments together.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-pen(trt)-OH typically involves the protection of the amino and thiol groups of penicillamine. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) and the thiol group using trityl (trt). The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the protection reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for the synthesis of this compound, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Deprotection Reactions

The compound features two protecting groups:

- Boc (tert-butoxycarbonyl) on the α-amino group

- Trt (trityl) on the thiol group

Trt Group Removal

- Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or 0.1 M HOBt in 2,2,2-trifluoroethanol (TFE) .

- Conditions : Mild acidic conditions (1–3% TFA) selectively cleave the Trt group without affecting the Boc protection .

- Outcome : Generates a free thiol (-SH) for subsequent ligation or disulfide bond formation.

Boc Group Removal

- Reagents : Strong acids like HCl in dioxane or TFA .

- Conditions : Requires harsher conditions (e.g., 4 M HCl) compared to Trt deprotection.

- Outcome : Liberates the α-amino group for peptide chain elongation .

Native Chemical Ligation (NCL)

This compound is pivotal in NCL, enabling covalent bond formation between peptide fragments:

- Mechanism : The deprotected thiol reacts with a C-terminal peptide thioester via a transthioesterification intermediate, followed by spontaneous S→N acyl shift to form a native peptide bond .

- Key Reagents :

- Applications :

Post-Ligation Desulfuration

After ligation, the penicillamine residue (Pen) is converted to valine (Val):

- Reagents : Radical-based desulfuration using TCEP and VA-044 (azo initiator) .

- Conditions : Aqueous buffer (pH 7–8) at 37°C for 12–24 hours .

- Outcome : Replacement of the sulfur atom with hydrogen, yielding a native Val residue .

Comparative Analysis with Related Compounds

Reaction Challenges and Optimizations

- Steric Hindrance : The Trt group’s bulkiness can slow coupling efficiency, necessitating potent activators like HATU or PyBOP .

- Side Reactions : Premature Trt cleavage in acidic environments requires precise pH control during synthesis .

- Selectivity : Sequential deprotection (Trt → Boc) ensures regioselective reactivity in multi-step protocols .

Case Studies in Drug Development

- Insulin Analog Synthesis : this compound enabled site-specific incorporation of Pen residues, improving oxidative stability while retaining bioactivity .

- Anticancer Peptides : Penicillamine-containing peptides exhibited enhanced resistance to protease degradation compared to cysteine analogs .

Industrial-Scale Considerations

Applications De Recherche Scientifique

Key Applications

-

Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS) : Boc-pen(trt)-OH is primarily used in SPPS due to its ability to protect reactive groups during the coupling process. The trityl group allows for selective cleavage from the resin support, aiding in purification and characterization of the synthesized peptides .

- Synthesis of Antimicrobial Peptides : The compound is instrumental in synthesizing various antimicrobial peptides by providing a stable framework for incorporating penicillamine into peptide chains.

-

Medicinal Chemistry

- Therapeutic Applications : Derivatives of this compound exhibit significant biological activities, including antioxidant properties and potential applications in treating conditions like rheumatoid arthritis and cystinuria due to penicillamine's chelating capabilities .

- Design of Peptide-Based Drugs : Research indicates that modifications involving this compound can enhance the pharmacokinetic profiles of peptide drugs, improving their stability and solubility.

-

Biological Studies

- Investigating Receptor Interactions : Studies have shown that substituting cysteine residues with penicillamine can significantly alter the potency of peptides interacting with human nicotinic acetylcholine receptors. For instance, a study demonstrated that specific substitutions led to a 9000-fold increase in potency for certain analogs .

- Antioxidant Peptide Research : The antioxidant properties of peptides synthesized using this compound have been explored, showing potential cytoprotective effects against oxidative stress in human cells .

Case Studies and Research Findings

Mécanisme D'action

The primary mechanism of action of Boc-pen(trt)-OH involves its role in native chemical ligation. The compound’s thiol group participates in a thiol-exchange reaction with a peptide thioester, forming a new peptide bond. This reaction is highly specific and efficient, allowing for the precise assembly of peptide sequences .

Comparaison Avec Des Composés Similaires

N-tert-butoxycarbonyl-L-cysteine: Similar to Boc-pen(trt)-OH, this compound is used in peptide synthesis but lacks the steric hindrance provided by the trityl group.

N-tert-butoxycarbonyl-S-acetamidomethyl-L-cysteine: Another thiol-protected amino acid used in peptide synthesis, offering different protection and deprotection profiles.

Uniqueness: this compound is unique due to its combination of Boc and trityl protecting groups, which provide both steric protection and ease of deprotection. This makes it particularly valuable in the synthesis of sterically demanding peptides and proteins .

Activité Biologique

Boc-pen(trt)-OH, or N-(tert-butoxycarbonyl)-L-penicillamine (trityl), is a protected amino acid derivative that plays a significant role in peptide synthesis and exhibits various biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features two protective groups:

- Boc (tert-butoxycarbonyl) : Protects the amine group.

- Trt (trityl) : Protects the thiol group.

The molecular formula is , with a molecular weight of approximately 513.64 g/mol. These protective groups enhance the compound's stability and solubility, which are crucial for its function in biological systems and peptide synthesis.

Synthesis of this compound

The synthesis typically involves:

- Protection of penicillamine with Boc and Trt groups.

- Purification through solid-phase peptide synthesis (SPPS).

- Controlled cleavage from resin support to obtain the final product.

This method allows for the formation of disulfide bonds within peptides, which is vital for their biological activity.

Medicinal Chemistry Applications

This compound and its derivatives have shown various biological activities relevant to medicinal chemistry:

- Antioxidant Properties : Research indicates that compounds derived from penicillamine exhibit antioxidant effects, which can contribute to their therapeutic potential.

- Chelating Agent : Penicillamine itself is known for its chelating properties, making it useful in treating conditions such as rheumatoid arthritis and cystinuria .

- Cellular Signaling : Studies have shown that modified penicillamine compounds can influence cellular signaling pathways, highlighting their importance in drug design.

Comparative Analysis with Other Amino Acid Derivatives

The unique combination of protective groups in this compound provides specific reactivity patterns advantageous in peptide synthesis. Below is a comparison with other amino acid derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-L-Penicillamine | Fmoc protecting group | More stable under basic conditions |

| Boc-Cysteine | Contains a thiol group | Used for forming disulfide bonds |

| Boc-Histidine | Contains an imidazole ring | Important for metal coordination |

| Fmoc-Cysteine | Fmoc protecting group | Offers different reactivity compared to Boc |

Case Studies

- Peptide Synthesis : A study demonstrated the successful use of this compound in synthesizing insulin analogs through SPPS, showcasing its effectiveness in forming disulfide-rich peptides .

- Biological Activity Assessment : Research on the substitution of penicillamine residues in peptides indicated that incorporating this compound significantly improved potency against human α9α10 nAChR compared to other amino acids .

Propriétés

IUPAC Name |

(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO4S/c1-27(2,3)34-26(33)30-24(25(31)32)28(4,5)35-29(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20,24H,1-5H3,(H,30,33)(H,31,32)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFULWLRDJMLHCD-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566755 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135592-13-1 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.